molecular formula C16H13NO2S2 B11926004 Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate

Cat. No.: B11926004
M. Wt: 315.4 g/mol
InChI Key: UXTPKEUCLKKRGC-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate: is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring attached to a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromomethylbenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

    Benzothiazole: A parent compound with similar biological activities.

    2-Mercaptobenzothiazole: A precursor in the synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate.

    Methyl 2-bromomethylbenzoate: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to its combined benzothiazole and benzoate ester structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-19-15(18)12-7-3-2-6-11(12)10-20-16-17-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTPKEUCLKKRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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